(2E)-2-(1-methylimidazolidin-2-ylidene)acetonitrile
Description
(2E)-2-(1-Methylimidazolidin-2-ylidene)acetonitrile is a nitrile-functionalized imidazolidine derivative characterized by a conjugated enamine system. Its E-configuration stabilizes the planar geometry via delocalization of electron density across the imidazolidine ring and the nitrile group. This compound serves as a precursor for synthesizing heterocyclic compounds due to its reactive α,β-unsaturated nitrile moiety, which participates in cycloadditions and nucleophilic substitutions .
Properties
Molecular Formula |
C6H9N3 |
|---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
(2E)-2-(1-methylimidazolidin-2-ylidene)acetonitrile |
InChI |
InChI=1S/C6H9N3/c1-9-5-4-8-6(9)2-3-7/h2,8H,4-5H2,1H3/b6-2+ |
InChI Key |
BLKQRQGYNVGYIL-QHHAFSJGSA-N |
Isomeric SMILES |
CN\1CCN/C1=C\C#N |
Canonical SMILES |
CN1CCNC1=CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1-methylimidazolidin-2-ylidene)acetonitrile typically involves the reaction of 1-methylimidazolidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the imidazolidine, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (2E)-2-(1-methylimidazolidin-2-ylidene)acetonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1-methylimidazolidin-2-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The imidazolidine ring can undergo substitution reactions, where the methyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Derivatives with different functional groups replacing the methyl group.
Scientific Research Applications
(2E)-2-(1-methylimidazolidin-2-ylidene)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which (2E)-2-(1-methylimidazolidin-2-ylidene)acetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (2E)-2-(1-methylimidazolidin-2-ylidene)acetonitrile are best contextualized against related nitrile-containing heterocycles. Key comparisons include:
Substituent Effects on Reactivity and Stability
- (E)-Benzoyl[1-(2-hydroxyethyl)imidazolidin-2-ylidene]acetonitrile ():
- 2-(4-Chlorobenzenesulfonyl)-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetonitrile (): The sulfonyl and thiazolidinone groups confer electrophilicity to the α-carbon, enabling regioselective reactions. The E-configuration aligns with the planar geometry observed in the target compound, but the thiazolidinone ring reduces conjugation efficiency .
Heterocyclic Ring Modifications
- (2Z)-(1-Methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile ():
- Methyl 5-(2-Amino-1H-benzimidazol-2-yl)acetonitrile (): The benzimidazole-amino group enables hydrogen bonding and chelation with metals, broadening catalytic applications. Higher melting points (147–161°C) reflect stronger intermolecular forces compared to imidazolidine derivatives .
Physical and Spectral Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
